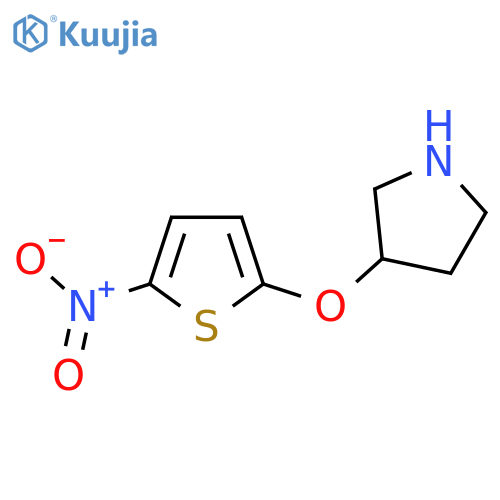Cas no 2229585-08-2 (3-(5-nitrothiophen-2-yl)oxypyrrolidine)

2229585-08-2 structure
商品名:3-(5-nitrothiophen-2-yl)oxypyrrolidine
3-(5-nitrothiophen-2-yl)oxypyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(5-nitrothiophen-2-yl)oxypyrrolidine
- 3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine
- 2229585-08-2
- EN300-1813350
-
- インチ: 1S/C8H10N2O3S/c11-10(12)7-1-2-8(14-7)13-6-3-4-9-5-6/h1-2,6,9H,3-5H2
- InChIKey: VQPPNCUDQFUFCS-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1OC1CNCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 214.04121336g/mol
- どういたいしつりょう: 214.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(5-nitrothiophen-2-yl)oxypyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813350-5.0g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1813350-10.0g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1813350-5g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1813350-2.5g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1813350-0.05g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1813350-0.1g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1813350-1.0g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1813350-0.5g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1813350-0.25g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1813350-10g |
3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |
2229585-08-2 | 10g |
$3622.0 | 2023-09-19 |
3-(5-nitrothiophen-2-yl)oxypyrrolidine 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
2229585-08-2 (3-(5-nitrothiophen-2-yl)oxypyrrolidine) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
